6-acetyl-7-methoxy-4-methyl-2H-chromen-2-one
Overview
Description
6-acetyl-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-7-methoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing reaction conditions to increase yield and reduce costs. This can include the use of green chemistry principles, such as using environmentally friendly solvents and catalysts, and employing one-pot synthesis methods to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or other oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
6-acetyl-7-methoxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-acetyl-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress, such as cytochrome P450 enzymes, and modulate signaling pathways related to inflammation and cell proliferation . The specific molecular targets and pathways depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-acetyl-7-methoxy-4-methyl-2H-chromen-2-one include other coumarin derivatives such as:
- 7-hydroxy-4-methylcoumarin
- 6-methylcoumarin
- 4-hydroxycoumarin
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the acetyl and methoxy groups can enhance its solubility and reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
6-acetyl-7-methoxy-4-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7-4-13(15)17-12-6-11(16-3)10(8(2)14)5-9(7)12/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCNMTJKOVQQAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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